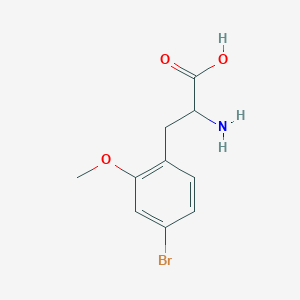
1-(4-Hydroxypyridin-2-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H7NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its hydroxyl group attached to the pyridine ring, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxypyridin-2-YL)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 4-hydroxypyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
化学反応の分析
Types of Reactions: 1-(4-Hydroxypyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-pyridone or pyridine carboxylic acids.
Reduction: Formation of 4-hydroxy-2-pyridylmethanol or 4-hydroxy-2-pyridylamine.
Substitution: Formation of 4-alkoxy-2-pyridylmethanone or 4-halopyridine derivatives.
科学的研究の応用
1-(4-Hydroxypyridin-2-YL)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in metal chelation studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders due to its ability to interact with biological targets.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science
作用機序
The mechanism of action of 1-(4-Hydroxypyridin-2-YL)ethanone involves its interaction with various molecular targets and pathways:
類似化合物との比較
- 1-(3-Hydroxypyridin-2-YL)ethanone
- 1-(5-Hydroxypyridin-2-YL)ethanone
- 1-(4-Hydroxypyridin-3-YL)ethanone
Comparison: 1-(4-Hydroxypyridin-2-YL)ethanone is unique due to the position of the hydroxyl group on the pyridine ring, which influences its reactivity and binding properties. Compared to its isomers, it may exhibit different chemical behavior and biological activity, making it a valuable compound for specific applications .
特性
CAS番号 |
1196157-53-5 |
|---|---|
分子式 |
C7H7NO2 |
分子量 |
137.14 g/mol |
IUPAC名 |
2-acetyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H7NO2/c1-5(9)7-4-6(10)2-3-8-7/h2-4H,1H3,(H,8,10) |
InChIキー |
HEVPULHXFLAWOB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=O)C=CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




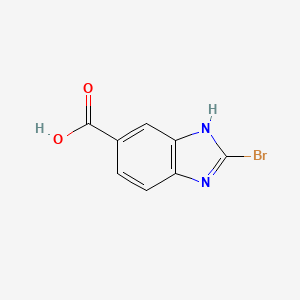
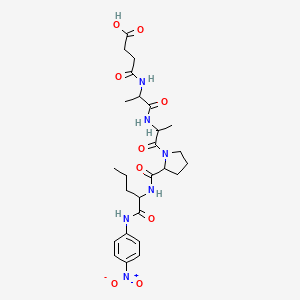
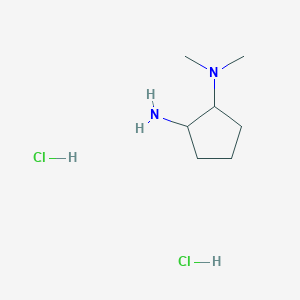
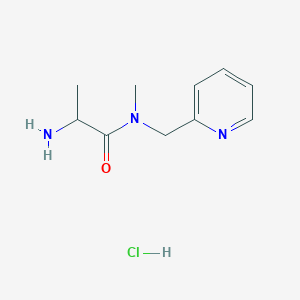

![Ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]-](/img/structure/B12107848.png)
![(3S,5S)-5-[(1S,3S)-1-amino-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-4-methylpentyl]-3-(propan-2-yl)oxolan-2-one](/img/structure/B12107856.png)
![1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B12107861.png)

![6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid](/img/structure/B12107876.png)
